Formic acid; tetramethylammonium ion
CAS No.:
Cat. No.: VC16195153
Molecular Formula: C5H14NO2+
Molecular Weight: 120.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H14NO2+ |
---|---|
Molecular Weight | 120.17 g/mol |
IUPAC Name | formic acid;tetramethylazanium |
Standard InChI | InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1; |
Standard InChI Key | WWIYWFVQZQOECA-UHFFFAOYSA-N |
Canonical SMILES | C[N+](C)(C)C.C(=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Composition
Tetramethylammonium formate consists of a tetramethylammonium cation () and a formate anion (). The cation features a central nitrogen atom bonded to four methyl groups, creating a positively charged quaternary ammonium ion. The formate anion, a conjugate base of formic acid, contributes a negative charge distributed across its two oxygen atoms. This ionic pairing results in a stable crystalline structure in solid form, which dissociates readily in aqueous solutions .
Synthesis Methods
The compound is synthesized through the neutralization of tetramethylammonium hydroxide () with formic acid ():
This reaction typically occurs in an aqueous medium at ambient temperatures, yielding a 30% w/w aqueous solution as the commercial product . Industrial production emphasizes precise stoichiometric control to ensure high purity, with subsequent concentration steps to achieve the desired formulation .
Physical and Chemical Properties
Physicochemical Characteristics
Key properties of tetramethylammonium formate include:
Property | Value | Source |
---|---|---|
Boiling Point | 102 °C | |
Density (25°C) | 1.02 g/mL | |
Refractive Index | Not reported | |
Water Solubility | Fully miscible | |
Molecular Weight | 119.16 g/mol | |
CAS Number | 59138-84-0 |
The compound’s low temperature sensitivity and compatibility with stainless steel systems make it advantageous in industrial applications .
Reactivity and Stability
Tetramethylammonium formate participates in several chemical reactions:
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Oxidation: Yields carbon dioxide and tetramethylammonium hydroxide under strong oxidizing conditions .
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Reduction: Forms methanol and tetramethylammonium hydroxide when treated with reducing agents like lithium aluminum hydride .
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Substitution: The formate anion can be replaced by nucleophiles such as halides, enabling its use in synthetic chemistry .
Recent density functional theory (DFT) studies highlight the polarization effects within the tetramethylammonium ion, which influence its electronic interactions in solution and solid states . These insights explain its stability and reactivity in diverse environments.
Industrial and Chemical Applications
Corrosion Inhibition
A primary application of tetramethylammonium formate lies in mitigating chloride-induced corrosion in stainless steel flow systems. By reducing depassivation risks, it enhances the longevity of industrial equipment, particularly in high-temperature or saline environments .
Phase-Transfer Catalysis
The compound’s ionic nature facilitates phase-transfer catalysis, enabling reactions between immiscible reactants in organic and aqueous phases. This property is leveraged in pharmaceutical and polymer synthesis .
Biological and Analytical Applications
Recent Research Insights
Electronic Polarization Effects
A 2024 study employing DFT and X-ray crystallography revealed significant sigma-bond polarization within the tetramethylammonium ion . This polarization enhances its interaction with anions like formate, stabilizing the crystal lattice and influencing solution-phase behavior. Such findings provide a theoretical foundation for optimizing its use in catalysis and materials science.
Industrial Formulation Advances
Recent formulations focus on improving the compound’s thermal stability, with 30% w/w aqueous solutions now standardized for commercial distribution . Innovations in production techniques aim to reduce energy consumption while maintaining high yield and purity.
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